n,n-Dipropylpropane-1,3-diamine
Overview
Description
N,N-Dipropylpropane-1,3-diamine is an organic compound with the molecular formula C9H22N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a propane backbone. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dipropylpropane-1,3-diamine can be synthesized from dipropylamine. One common method involves the reaction of dipropylamine with 1,3-dibromopropane under basic conditions. The reaction typically proceeds as follows:
Reactants: Dipropylamine and 1,3-dibromopropane.
Conditions: Basic conditions, often using a strong base like sodium hydroxide.
Procedure: The reactants are mixed and heated, leading to the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
N,N-Dipropylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: This compound is used in the production of polymers and as a curing agent for epoxy resins
Mechanism of Action
The mechanism of action of N,N-dipropylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Similar structure but with methyl groups instead of propyl groups.
N,N-Diethyl-1,3-propanediamine: Similar structure but with ethyl groups instead of propyl groups.
Uniqueness
N,N-Dipropylpropane-1,3-diamine is unique due to its longer alkyl chains (propyl groups), which can influence its reactivity and interactions with other molecules. The longer chains may provide different steric and electronic effects compared to its dimethyl and diethyl counterparts .
Properties
IUPAC Name |
N',N'-dipropylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-3-7-11(8-4-2)9-5-6-10/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUCMODGDIGMBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286075 | |
Record name | n,n-dipropylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-82-0 | |
Record name | 6345-82-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n-dipropylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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